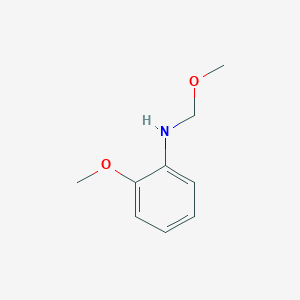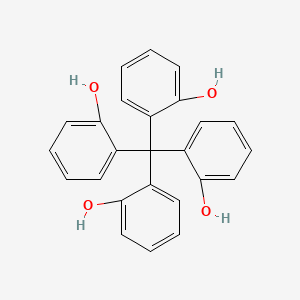![molecular formula C10H21NO3 B14287255 N-[2-(2-Hydroxyethoxy)ethyl]hexanamide CAS No. 118908-58-0](/img/no-structure.png)
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide is an organic compound with the molecular formula C12H25NO3 It is characterized by the presence of a hexanamide group attached to a hydroxyethoxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the hexanamide group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[2-(2-Hydroxyethoxy)ethyl]octanamide
- N-[2-(2-Hydroxyethoxy)ethyl]decanamide
- N-[2-(2-Hydroxyethoxy)ethyl]dodecanamide
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its balanced hydrophilic and hydrophobic characteristics make it suitable for various applications, distinguishing it from other similar compounds.
属性
| 118908-58-0 | |
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethoxy)ethyl]hexanamide |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-10(13)11-6-8-14-9-7-12/h12H,2-9H2,1H3,(H,11,13) |
InChI 键 |
XPYACRVCRHBOJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)


![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
